4-cyclohexyl-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
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Overview
Description
4-cyclohexyl-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide: is a chemical compound with the following properties:
Linear Formula: CHNOS
CAS Number: 477318-62-0
Molecular Weight: 521.602 g/mol
MDL Number: MFCD03224362
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the introduction of functional groups onto the benzene ring. Specific methods may vary, but a common approach includes amide bond formation between the cyclohexylamine and the corresponding acid chloride or anhydride.
Reaction Conditions:: Reaction conditions typically involve the use of suitable solvents, catalysts, and temperature control. Detailed procedures would require specific literature references.
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is limited.
Chemical Reactions Analysis
Reactivity:: 4-cyclohexyl-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide may undergo various reactions, including:
Oxidation: Oxidative processes can modify the functional groups.
Reduction: Reduction reactions may lead to the formation of corresponding amines.
Substitution: Substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:: Reagents and conditions depend on the specific reaction. For example:
Oxidation: Potassium permanganate (KMnO), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH), ether solvent.
Substitution: Alkyl halides, Lewis acids.
Major Products:: The major products depend on the specific reaction and the starting materials used.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for potential biological activity.
Medicine: Possible therapeutic applications.
Industry: May serve as a precursor in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
Properties
Molecular Formula |
C26H25NO3 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-cyclohexyl-N-(2-methoxydibenzofuran-3-yl)benzamide |
InChI |
InChI=1S/C26H25NO3/c1-29-25-15-21-20-9-5-6-10-23(20)30-24(21)16-22(25)27-26(28)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h5-6,9-17H,2-4,7-8H2,1H3,(H,27,28) |
InChI Key |
KVEIWIOVJPXFFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5CCCCC5 |
Origin of Product |
United States |
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